Ethenyl octadec-9-enoate
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Overview
Description
Vinyl oleate is an organic compound that belongs to the class of vinyl esters. It is formed by the esterification of oleic acid with vinyl alcohol. This compound is known for its applications in various industrial processes, particularly in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl oleate can be synthesized through a process called transvinylation. This involves the reaction between vinyl acetate and oleic acid. The reaction is typically catalyzed by enzymes such as Novozym 435 and carried out at a temperature of around 35°C for 8 hours . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, vinyl oleate is produced using similar transvinylation methods but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Vinyl oleate undergoes various chemical reactions, including:
Oxidation: Vinyl oleate can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: Vinyl oleate can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or rhodium complexes are often employed.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and substituted oleates, which have various applications in the chemical industry .
Scientific Research Applications
Vinyl oleate has several applications in scientific research:
Biology: Vinyl oleate derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of vinyl oleate derivatives.
Mechanism of Action
Vinyl oleate can be compared with other vinyl esters such as vinyl laurate, vinyl palmitate, and vinyl stearate. These compounds share similar chemical structures but differ in the length of their fatty acid chains. Vinyl oleate is unique due to its specific applications in the synthesis of structured lipids and its use as a plasticizer in PVC films .
Comparison with Similar Compounds
- Vinyl laurate
- Vinyl palmitate
- Vinyl stearate
- Vinyl caproate
- Vinyl myristate
Vinyl oleate stands out due to its versatility and the range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
ethenyl octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUZTLKYAOOFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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